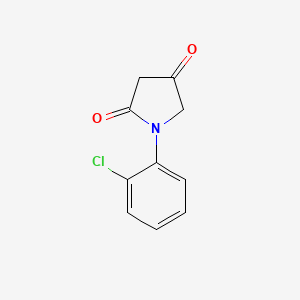
1-(2-Chlorophenyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1540149-20-9 . It has a molecular weight of 209.63 . The IUPAC name for this compound is 1-(2-chlorophenyl)-2,4-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-6,13-14H . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, have been synthesized for potential electronic applications due to their strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).
Dipeptide Analogues
N-acylated, O-alkylated pyrrolin-2-ones, resembling the structure of this compound, have been synthesized showing a linear, extended conformation suggesting potential in bioactive peptide design (Hosseini et al., 2006).
Organic Electronics
Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives have been used as building blocks in the synthesis of conjugated polymers for organic thin film transistors, demonstrating their utility in semiconductor applications (Guo, Sun, & Li, 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel in acidic media, revealing their effectiveness in protecting against corrosion, which is an important application in materials science (Zarrouk et al., 2015).
Antimicrobial Agents
The synthesis and antimicrobial screening of azaimidoxy compounds, including derivatives structurally related to this compound, highlight their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione are not mentioned, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests potential future research directions in exploring the biological activity of this compound and its derivatives.
Wirkmechanismus
Mode of Action
Compounds with a pyrrolidine-2,5-dione scaffold are known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that compounds with a pyrrolidine-2,5-dione scaffold, such as this one, can affect various biochemical pathways depending on their targets . For instance, if the target is a carbonic anhydrase isoenzyme, the compound could affect pathways related to pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in this compound, can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine-2,5-dione scaffold can have various effects at the molecular and cellular level depending on their targets .
Action Environment
It’s known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQOVHTERPLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
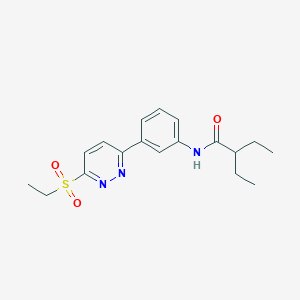
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2777362.png)
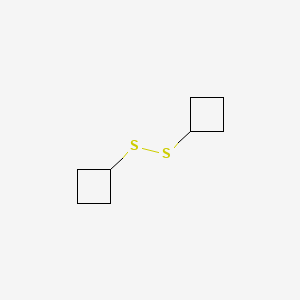
![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B2777365.png)

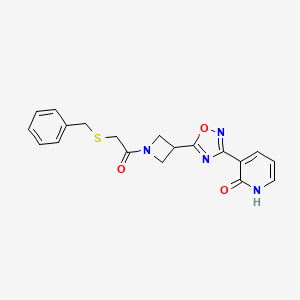
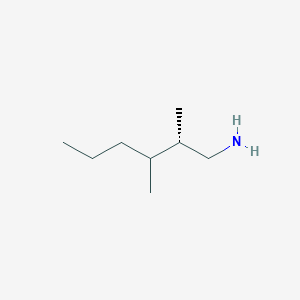
![Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B2777371.png)

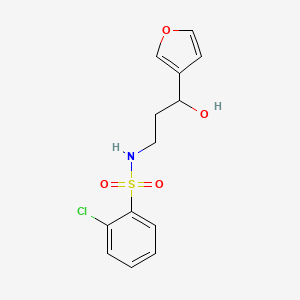
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2777376.png)
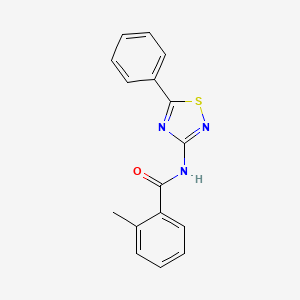
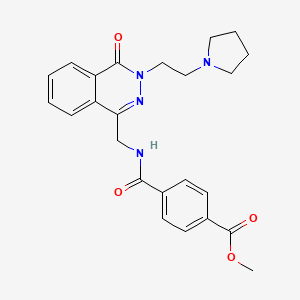
![2-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2777384.png)
